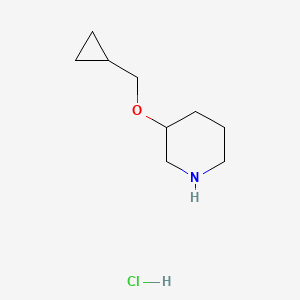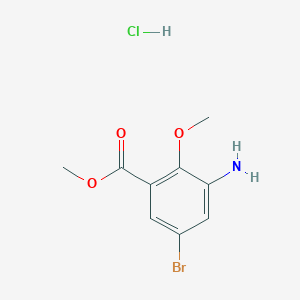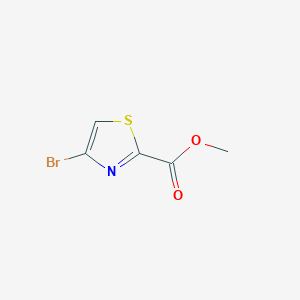
3-(Cyclopropylmethoxy)piperidine hydrochloride
Overview
Description
“3-(Cyclopropylmethoxy)piperidine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C9H18ClNO and a molecular weight of 191.7 .
Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylmethoxy)piperidine hydrochloride” is represented by the linear formula C10H20O1N1Cl1 . More detailed structural information, such as a 3D molecular model, is not available in the sources retrieved.Physical And Chemical Properties Analysis
“3-(Cyclopropylmethoxy)piperidine hydrochloride” is a solid substance . Further physical and chemical properties such as melting point, boiling point, and density are not available in the sources retrieved.Scientific Research Applications
Metabolic Activity in Obese Rats
A study conducted by Massicot, Steiner, and Godfroid (1985) found that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride leads to reduced food intake and weight gain in obese rats. This compound increased the concentration of free fatty acids in these rats after 12 days of treatment, suggesting potential applications in metabolism research and obesity treatment (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior
In another study by Massicot, Thuillier, and Godfroid (1984), 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, A, was tested for its effect on feeding behavior. This substance, distinct from amphetamines and with low toxicity, affects the satiety center, reducing gold thioglucose-induced obesity in mice. This research indicates potential uses in understanding feeding behaviors and controlling obesity (Massicot, Thuillier, & Godfroid, 1984).
Cytotoxicity and Anticancer Agents
Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, and De Clercq (1998) synthesized a series of 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and related compounds, including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides. These compounds exhibited significant cytotoxicity towards murine P388 and L1210 cells, as well as human tumors, suggesting potential applications in cancer research and therapy (Dimmock et al., 1998).
Anticholinergic Activity
Long and Keasling (1954) compared fourteen 3-hydroxy piperidine analogs to atropine and similar drugs for anticholinergic activity. Two of these analogs were approximately as active as atropine, indicating their potential in pharmacological applications involving the modulation of cholinergic systems (Long & Keasling, 1954).
Opioid Receptor Antagonist for Gastrointestinal Disorders
Zimmerman, Gidda, Cantrell, Schoepp, Johnson, and Leander (1994) conducted studies on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines to discover a peripherally selective opioid antagonist. They found that altering the size and polarity of the N-substituent led to the discovery of a compound that is a potent mu receptor antagonist and selectively distributes to peripheral receptors. This research is significant for developing treatments for gastrointestinal motility disorders (Zimmerman et al., 1994).
Safety And Hazards
“3-(Cyclopropylmethoxy)piperidine hydrochloride” is classified as an Eye Irritant (Category 2) and a Skin Sensitizer (Category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(cyclopropylmethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-9(6-10-5-1)11-7-8-3-4-8;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFORIIOCLAQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)piperidine hydrochloride | |
CAS RN |
1185301-38-5 | |
| Record name | Piperidine, 3-(cyclopropylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)

![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)
![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)


![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)

![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)
![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)


